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Compound of Interest

Compound Name:

2-[2-(2-

Methoxyethoxy)ethoxy]phenylamin

e

CAS No.: 126415-03-0

Cat. No.: B1317545 Get Quote

An In-Depth Guide to the Spectroscopic Analysis of 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine and its Structural Isomer

Senior Application Scientist Note: Direct experimental spectroscopic data for 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine (CAS 126415-03-0) is not readily available in public-

access databases. To provide a scientifically rigorous and practical guide, this document

focuses on the detailed spectroscopic analysis of its structural isomer, 4-[2-(2-

Methoxyethoxy)ethoxy]aniline (CAS 65673-48-5). This compound shares the same molecular

formula (C₁₁H₁₇NO₃) and functional groups, differing only in the substitution pattern on the

phenyl ring. The principles, protocols, and data interpretation presented herein are directly

applicable to the analysis of the ortho-substituted title compound. A dedicated section will

address the predicted spectral differences between the ortho and para isomers, providing a

comprehensive analytical framework.

Introduction: The Analytical Challenge and Strategic
Approach
The structural elucidation of complex organic molecules is fundamental to drug discovery,

materials science, and chemical synthesis. Phenylamines bearing poly(ethylene glycol) (PEG)

chains, such as 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine, are of interest due to their
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potential applications as pharmaceutical intermediates and building blocks in polymer

chemistry. Their amphiphilic nature, combining a hydrophobic aromatic ring with a hydrophilic

ether chain, necessitates a multi-technique spectroscopic approach for unambiguous

characterization.

This guide provides a comprehensive overview of the core spectroscopic techniques used to

characterize these molecules: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). By examining the well-documented isomer, 4-[2-

(2-Methoxyethoxy)ethoxy]aniline, we will explore the causality behind experimental choices

and the logic of spectral interpretation.

Molecular Structure and Analytical Workflow
The foundational step in any spectroscopic analysis is a clear understanding of the molecular

structure. The workflow for characterization involves a logical sequence of experiments

designed to probe different aspects of the molecule's constitution.

Molecular Structure: 4-[2-(2-Methoxyethoxy)ethoxy]aniline Analytical Workflow

C₁₁H₁₇NO₃
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Caption: Workflow for the spectroscopic characterization of the target molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule. For molecules like alkoxy-anilines, NMR is indispensable for

confirming the substitution pattern of the aromatic ring and the integrity of the ether chain.

Experimental Protocol: ¹H and ¹³C NMR
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for initial

analysis due to its excellent solubilizing properties for moderately polar organic compounds

and its relatively clean spectral window. For observing labile protons, such as those of the

amine group (-NH₂), or in cases of poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a

superior choice as it minimizes proton exchange and can reveal distinct -NH₂ signals.[1][2]

Step-by-Step Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in

approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly

into a 5 mm NMR tube to remove any particulate matter.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H

NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is

standard to produce singlet peaks for each unique carbon atom.

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise

ratio.

Predicted ¹H NMR Data for 4-[2-(2-
Methoxyethoxy)ethoxy]aniline
The chemical shifts are predicted based on established values for substituted anilines and

polyethylene glycol derivatives.[3][4]
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H-a ~3.38 s 3H -OCH₃

H-b ~3.58 t, J ≈ 4.5 Hz 2H
-O-CH₂-CH₂-O-

CH₃

H-c ~3.70 t, J ≈ 4.5 Hz 2H
Ar-O-CH₂-CH₂-

O-

H-d ~3.83 t, J ≈ 4.8 Hz 2H
Ar-O-CH₂-CH₂-

O-

H-e ~4.05 t, J ≈ 4.8 Hz 2H
Ar-O-CH₂-CH₂-

O-

H-f ~3.60 br s 2H -NH₂

H-g ~6.65 d, J ≈ 8.8 Hz 2H
Aromatic H

(ortho to -NH₂)

H-h ~6.75 d, J ≈ 8.8 Hz 2H
Aromatic H

(ortho to -OR)

Interpretation:

The singlet at ~3.38 ppm is characteristic of the terminal methoxy group protons.

The series of triplets between ~3.58 and ~4.05 ppm represent the four non-equivalent

methylene groups of the ethoxy chain. The downfield shift of H-e is due to its direct

attachment to the deshielding aromatic ring.

The broad singlet for the amine protons is typical due to quadrupole broadening and

potential exchange with trace amounts of water.

The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted (para) benzene

ring, resulting in two doublets. The upfield shift compared to benzene (δ 7.26 ppm) is due to

the strong electron-donating effects of both the amine and alkoxy groups.
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Predicted ¹³C NMR Data for 4-[2-(2-
Methoxyethoxy)ethoxy]aniline

Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

C-1 ~59.0 -OCH₃

C-2 ~71.9 -O-CH₂-CH₂-O-CH₃

C-3 ~70.8 Ar-O-CH₂-CH₂-O-

C-4 ~69.7 Ar-O-CH₂-CH₂-O-

C-5 ~68.0 Ar-O-CH₂-CH₂-O-

C-6 ~152.0 Aromatic C (ipso to -OR)

C-7 ~115.8 Aromatic CH (ortho to -OR)

C-8 ~115.5 Aromatic CH (ortho to -NH₂)

C-9 ~141.0 Aromatic C (ipso to -NH₂)

Interpretation:

The aliphatic carbons of the ether chain resonate in the typical 68-72 ppm region.

The aromatic carbons show four distinct signals, consistent with a 1,4-substitution pattern.

The ipso-carbons (C-6 and C-9) are significantly downfield, with the carbon attached to the

more electronegative oxygen (C-6) being the most deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
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Rationale: ATR-FTIR is a modern, convenient technique that requires minimal sample

preparation. A small amount of the liquid or solid sample is placed directly onto the ATR crystal,

and the spectrum is collected. This avoids the need for preparing KBr pellets or solvent cells.

Step-by-Step Protocol:

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of the liquid sample (or a small amount of solid) onto

the crystal surface.

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

IR Spectral Data for 4-[2-(2-
Methoxyethoxy)ethoxy]aniline
The following data is based on the vapor phase IR spectrum available in the PubChem

database for this compound and general values for substituted anilines.[5]

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3480, ~3390 Medium
N-H Asymmetric & Symmetric

Stretch

~3050 Medium-Weak Aromatic C-H Stretch

~2950-2850 Strong Aliphatic C-H Stretch

~1620 Medium N-H Scissoring (Bending)

~1510 Strong Aromatic C=C Stretch

~1240 Strong Aryl-O (Ether) Stretch

~1110 Strong Aliphatic C-O (Ether) Stretch

Interpretation:
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N-H Stretching: The two distinct peaks above 3300 cm⁻¹ are a hallmark of a primary amine (-

NH₂).[6]

C-H Stretching: The strong bands below 3000 cm⁻¹ confirm the presence of the aliphatic

methylene and methyl groups, while the weaker band above 3000 cm⁻¹ is characteristic of

the aromatic C-H bonds.

Ether Linkages: The most intense peaks in the fingerprint region are the C-O stretching

vibrations. The strong absorption around 1240 cm⁻¹ is due to the aryl-oxygen bond, and the

band near 1110 cm⁻¹ is characteristic of the aliphatic ether linkages in the PEG chain.

Aromatic Ring: The peak at ~1510 cm⁻¹ confirms the presence of the aromatic ring.

Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the

molecule's structure.

Experimental Protocol: Electron Ionization (EI)-MS
Rationale: EI is a classic, high-energy ionization technique that induces extensive

fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly

reproducible and useful for library matching and structural elucidation.

Step-by-Step Protocol:

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC)

system, which separates it from any impurities before it enters the mass spectrometer.

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus

m/z.
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Mass Spectral Data for 4-[2-(2-
Methoxyethoxy)ethoxy]aniline
The following data is based on the GC-MS data available in the PubChem database for this

compound.[5]

m/z Predicted Identity

211 [M]⁺˙ (Molecular Ion)

109 [H₂N-C₆H₄-O]⁺

59 [CH₃-O-CH₂]⁺

45 [CH₂-O-CH₃]⁺

Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 211 confirms the

molecular weight of the compound. The fragmentation of alkoxy-phenyl compounds is often

directed by the stable aromatic ring and the ether linkages.[7][8]

α-Cleavage: The most significant fragmentation pathway for ethers is cleavage of the C-C

bond alpha to the oxygen atom. For the PEG chain, this can lead to the formation of stable

oxonium ions.

Aromatic Fragmentation: A prominent peak at m/z 109 is observed, corresponding to the

[H₂N-C₆H₄-O]⁺ fragment. This results from the cleavage of the bond between the benzylic

oxygen and the adjacent methylene group, a common fragmentation for aryl ethers.
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Aromatic Cleavage

Ether Chain Cleavage

[M]⁺˙
m/z = 211

[H₂N-C₆H₄-O]⁺
m/z = 109

- C₅H₁₀O₂

[CH₃OCH₂CH₂OCH₂]⁺
m/z = 103

- C₆H₆NO

[CH₃OCH₂]⁺
m/z = 45

- C₂H₄O

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 4-[2-(2-Methoxyethoxy)ethoxy]aniline in

EI-MS.

Predicted Spectral Differences for the Ortho Isomer
While the functional groups and thus many spectral features will be similar, the change in

substitution from para (1,4) to ortho (1,2) on the aromatic ring will induce predictable changes,

primarily in the NMR spectra.

¹H NMR: The most significant change will be in the aromatic region. Instead of a simple two-

doublet AA'BB' system, the ortho isomer will exhibit a more complex four-proton multiplet.

The protons will be closer to different substituents, breaking the symmetry and leading to

more complex splitting patterns and distinct chemical shifts for all four aromatic protons,

likely in the range of δ 6.7-7.0 ppm.

¹³C NMR: The ortho isomer will have six unique aromatic carbon signals, as opposed to the

four in the para isomer, due to the lack of symmetry. The chemical shifts of the ipso-carbons
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and the protons ortho and para to the substituents will be different due to altered electronic

and steric environments.

IR Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below

900 cm⁻¹) are sensitive to the substitution pattern. A 1,4-disubstituted ring typically shows a

strong band around 810-840 cm⁻¹, whereas a 1,2-disubstituted ring shows a strong band

around 735-770 cm⁻¹.

Conclusion
The comprehensive spectroscopic characterization of 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine and its isomers relies on the synergistic application of

NMR, IR, and MS techniques. While direct experimental data for the ortho isomer is scarce, a

detailed analysis of the para isomer provides a robust framework for its identification. By

understanding the fundamental principles of each technique and the predictable effects of

isomeric substitution, researchers can confidently elucidate the structure of these and other

complex aniline derivatives, ensuring the integrity and purity of materials crucial for advanced

applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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